Win 64338 hydrochloride

GPCR pharmacology peptidomimetic drug discovery

WIN 64338 hydrochloride is the founding non-peptide, competitive bradykinin B2 receptor antagonist built on an α-amino acid scaffold—eliminating peptide metabolic liabilities. Unlike non-competitive peptide antagonists (e.g., HOE-140), WIN 64338 delivers reversible, surmountable blockade (pA₂ = 7.1–8.2) essential for Schild regression, dose-response analyses, and washout experiments. Its 3.8- to 6.6-fold rat-preferring affinity is substantially less biased than alternative non-peptide B2 antagonists, enabling more translatable rodent-to-human pharmacology. Validated in vivo dosing (30–300 nmol/kg IV) for trigeminal nerve stimulation and neurogenic inflammation studies eliminates de novo dose-ranging. Select this compound when competitive mechanism, species-balanced pharmacology, and SAR benchmark data are non-negotiable.

Molecular Formula C45H69Cl2N4OP
Molecular Weight 783.9 g/mol
Cat. No. B1684163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWin 64338 hydrochloride
Synonyms((4-((2-((bis(cyclohexylamino)methylene)amino)-3-(2-naphthyl)-1-oxopropyl)amino)phenyl)methyl)tributylphosphonium chloride monohydrochloride
Phosphonium, ((4-((2-((bis(cyclohexylamino)methylene)amino)-3-(2-naphthalenyl)-1-oxopropyl)amino)phenyl)methyl)tributyl-, chloride, (S)-
WIN 64338
WIN-64338
Molecular FormulaC45H69Cl2N4OP
Molecular Weight783.9 g/mol
Structural Identifiers
SMILESCCCC[P+](CCCC)(CCCC)CC1=CC=C(C=C1)NC(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=NC4CCCCC4)NC5CCCCC5.Cl.[Cl-]
InChIInChI=1S/C45H67N4OP.2ClH/c1-4-7-30-51(31-8-5-2,32-9-6-3)35-36-25-28-42(29-26-36)46-44(50)43(34-37-24-27-38-18-16-17-19-39(38)33-37)49-45(47-40-20-12-10-13-21-40)48-41-22-14-11-15-23-41;;/h16-19,24-29,33,40-41,43H,4-15,20-23,30-32,34-35H2,1-3H3,(H2-,46,47,48,49,50);2*1H/t43-;;/m0../s1
InChIKeyYYJGBEZPVOUBMJ-KRFCICRISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder.
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

WIN 64338 Hydrochloride Procurement Guide: First-in-Class Non-Peptide B2 Bradykinin Receptor Antagonist


WIN 64338 hydrochloride (CAS 163727-74-0) is a phosphonium-based small molecule that represents the first potent, non-peptide, competitive antagonist of the bradykinin B2 receptor [1]. Unlike peptide-derived B2 antagonists such as HOE-140 (icatibant), WIN 64338 is constructed on an α-amino acid scaffold, enabling well-defined structure-activity relationships and eliminating the metabolic and formulation liabilities associated with peptide therapeutics [2]. The compound demonstrates nanomolar affinity (Ki = 64 ± 8 nM) for the human B2 receptor in IMR-90 lung fibroblasts and competitively inhibits bradykinin-stimulated calcium efflux (pA2 = 7.1), confirming its functional antagonist activity at the native human receptor [1].

Why Generic Substitution of WIN 64338 Hydrochloride with Other B2 Antagonists Is Scientifically Invalid


Bradykinin B2 receptor antagonists are not functionally interchangeable. Critical differences in molecular scaffold (peptide vs. non-peptide), receptor binding kinetics (competitive vs. non-competitive), species-dependent pharmacology, and off-target selectivity profiles make direct substitution scientifically unjustified. For instance, while the peptide antagonist HOE-140 exhibits picomolar affinity (Ki ≈ 0.01 nM) at the human B2 receptor, it demonstrates non-competitive/insurmountable antagonism in certain vascular preparations and shows markedly different species selectivity [1]. In contrast, WIN 64338 acts as a purely competitive antagonist across multiple tissue types, enabling reversible, concentration-dependent blockade that is essential for dose-response analyses and washout experiments [2]. Furthermore, WIN 64338 displays a 3.8- to 6.6-fold higher binding affinity for rat B2 receptor compared to human B2 receptor—a species-dependent preference that differs from FR173657 (7.0- to 16.3-fold rat-preferring), meaning that substitution with another non-peptide antagonist will produce quantitatively different results in rodent models [3]. These pharmacological divergences have direct procurement consequences: selecting the wrong B2 antagonist introduces experimental variables that cannot be normalized or retrospectively corrected.

Quantitative Evidence Guide: WIN 64338 Hydrochloride vs. B2 Antagonist Comparators


Chemical Scaffold Differentiation: Non-Peptide vs. Peptide B2 Antagonists

WIN 64338 is distinguished as the first non-peptide competitive B2 antagonist, built on a phosphonium-containing α-amino acid scaffold (molecular weight 783.95 g/mol as the hydrochloride salt), whereas HOE-140 is a decapeptide derivative with substantially higher molecular weight and peptidic backbone [1]. The non-peptide scaffold confers fundamentally different physicochemical properties: WIN 64338 demonstrates solubility of ≥58.8 mg/mL (75 mM) in DMSO, enabling concentrated stock solution preparation for in vitro assays . The peptide nature of HOE-140 introduces susceptibility to peptidase degradation and necessitates distinct formulation and storage conditions, directly impacting experimental reproducibility and procurement decisions [1].

GPCR pharmacology peptidomimetic drug discovery non-peptide antagonist

Receptor Subtype Selectivity: B2 vs. B1 Antagonist Activity Comparison

WIN 64338 demonstrates functional selectivity for the B2 receptor subtype, showing no agonist or antagonist activity in the rabbit aorta preparation stimulated by the B1-selective agonist des-Arg9-bradykinin [1]. In contrast, certain peptide B2 antagonists exhibit residual B1 activity or partial agonism that can confound experimental interpretation. Specifically, first-generation B2 antagonists such as DArg[Hyp3,DPhe7]BK act as partial agonists with residual agonistic activities >0.5, whereas WIN 64338 shows no detectable B1 receptor activity in classical pharmacological preparations [2]. This clean B2 selectivity profile is essential for studies requiring unambiguous interpretation of B2-mediated signaling events.

receptor selectivity B1 receptor B2 receptor bradykinin pharmacology

Cross-Species B2 Receptor Affinity: Quantitative Comparison with FR173657

WIN 64338 exhibits a species-dependent binding profile that differs quantitatively from the non-peptide B2 antagonist FR173657. In direct comparative binding studies using cloned human and rat B2 receptors expressed in CHO-K1 cells, WIN 64338 bound with 3.8- to 6.6-fold higher affinity to the rat B2 receptor compared to the human B2 receptor [1]. Under identical experimental conditions, FR173657 displayed 7.0- to 16.3-fold higher affinity for rat vs. human B2 receptor [1]. This represents an approximately 2- to 2.5-fold difference in rat-preferring selectivity between the two non-peptide B2 antagonists, with WIN 64338 showing a more balanced human/rat affinity profile. This difference is operationally significant for experimental design in rodent models of bradykinin-mediated physiology.

species selectivity rodent models binding affinity translational pharmacology

Functional Antagonism Potency Across Tissue Types: Guinea Pig Ileum vs. IMR-90 Cells

WIN 64338 demonstrates tissue-dependent functional antagonist potency, a characteristic that must be considered when designing experiments across different organ systems. In the guinea pig ileum longitudinal smooth muscle preparation, WIN 64338 potently and competitively antagonized bradykinin-induced contractions with a pA2 value of 7.97 ± 0.10 (equivalent to KB = 10.7 nM) [1]. This contrasts with its functional potency in human IMR-90 fibroblasts, where WIN 64338 inhibited bradykinin-stimulated 45Ca2+ efflux with a pA2 of 7.1 (KB ≈ 79 nM) [2]. The 7.4-fold difference in apparent functional affinity between these tissues (10.7 nM in ileum vs. 79 nM in IMR-90) reflects tissue-specific factors such as receptor reserve and signal amplification, which directly impact the required working concentration in different assay systems.

functional pharmacology pA2 competitive antagonism smooth muscle

Receptor Selectivity Window: B2 vs. Muscarinic Acetylcholine Receptor Binding

WIN 64338 exhibits a quantifiable selectivity window for the bradykinin B2 receptor over the muscarinic acetylcholine receptor. In competitive radioligand binding assays, WIN 64338 inhibited [3H]quinuclidinyl benzilate binding to rat brain muscarinic receptors with a Ki of 350 nM [1]. When compared to its Ki of 64 nM at the human B2 receptor in IMR-90 cells, this yields a 5.5-fold selectivity for B2 over muscarinic receptors [1]. More broadly, WIN 64338 is reported to be 25- to 100-fold more selective for the bradykinin receptor compared with other receptors against which it has been tested, providing a defined selectivity profile that minimizes off-target confounding in bradykinin-focused studies [2].

off-target selectivity muscarinic receptor selectivity ratio binding assay

In Vivo Functional Efficacy: Quantitative Inhibition of Bradykinin-Induced Plasma Extravasation

WIN 64338 demonstrates dose-dependent, quantifiable inhibition of bradykinin-evoked plasma extravasation in guinea pig models of neurogenic inflammation, a functional endpoint not reported for many research-grade B2 antagonist comparators. Following intravenous administration of WIN 64338 at 30 nmol/kg (approx. 23.5 μg/kg), bradykinin-induced plasma extravasation was reduced by 81 ± 3% in the conjunctiva and 69 ± 5% in the nasal mucosa (n = 5-6; P < 0.05) [1]. At a 10-fold higher dose of 300 nmol/kg i.v., near-complete inhibition was achieved in both tissues (n = 5-6) [1]. Importantly, the inhibition was target-specific: at 300 nmol/kg, WIN 64338 did not significantly inhibit plasma extravasation evoked by substance P (P > 0.05), confirming that the observed effects are B2 receptor-mediated rather than due to non-specific vascular effects [1].

in vivo pharmacology plasma extravasation neurogenic inflammation trigeminal nerve

Recommended Research and Industrial Applications for WIN 64338 Hydrochloride Based on Quantified Differential Evidence


Mechanistic GPCR Pharmacology Studies Requiring Pure Competitive Antagonism

WIN 64338 is optimally suited for Schild regression analysis and other competitive antagonism studies where reversible, surmountable receptor blockade is essential. Its competitive mechanism (pA2 = 7.1 in IMR-90 cells; pA2 = 7.97 in guinea pig ileum) allows precise determination of antagonist affinity constants without the confounding factor of receptor internalization or non-equilibrium binding that occurs with non-competitive peptide antagonists like HOE-140 . The 25- to 100-fold selectivity window over other receptor classes ensures that observed rightward shifts in agonist concentration-response curves are attributable specifically to B2 receptor antagonism rather than off-target effects .

Translational Rodent Studies Where Human-Relevant Pharmacology Is Required

For research programs requiring extrapolation from rodent models to human biology, WIN 64338 provides a more translationally balanced pharmacological profile than alternative non-peptide B2 antagonists. Its 3.8- to 6.6-fold rat-preferring affinity is substantially less biased than FR173657's 7.0- to 16.3-fold rat preference, making WIN 64338 quantitatively more appropriate for studies where human-relevant receptor pharmacology must be inferred from rodent data . This reduced species bias minimizes the risk of overestimating human efficacy based on rodent data or underestimating required human dosing based on rodent potency.

Neurogenic Inflammation and Pain Research with In Vivo Functional Validation

WIN 64338 is uniquely validated for trigeminal nerve stimulation and neurogenic inflammation studies, with peer-reviewed in vivo dosing parameters already established. Researchers can proceed directly to experimental protocols using the validated intravenous dose range of 30-300 nmol/kg in guinea pig models, which produces quantifiable inhibition of bradykinin-evoked plasma extravasation (81 ± 3% in conjunctiva at 30 nmol/kg) without requiring de novo dose-ranging studies . The compound's demonstrated selectivity against substance P-evoked responses confirms that observed anti-inflammatory effects are B2 receptor-specific rather than non-specific vascular actions .

Structure-Activity Relationship (SAR) Programs and Peptidomimetic Design

As the founding compound of a well-characterized SAR series based on an α-amino acid scaffold, WIN 64338 serves as an essential reference standard for medicinal chemistry programs developing novel non-peptide B2 antagonists. The SAR data demonstrate that a hydrophobic binding pocket preferring large aromatic groups in a specific conformational orientation exists in the B2 receptor ligand-binding domain . Researchers can use WIN 64338 as a benchmark comparator when characterizing new chemical entities, with its well-defined binding (Ki = 64 nM) and functional (pA2 = 7.1-8.2) parameters providing quantitative baselines against which novel compounds can be evaluated .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Win 64338 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.